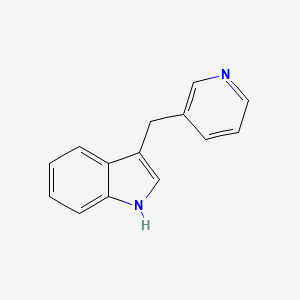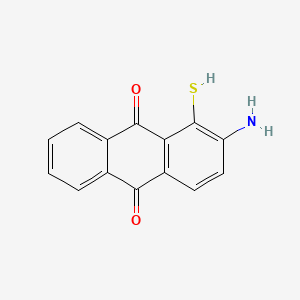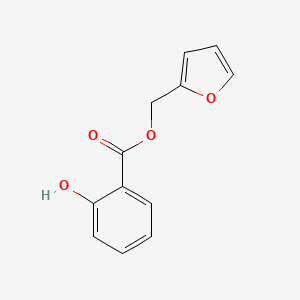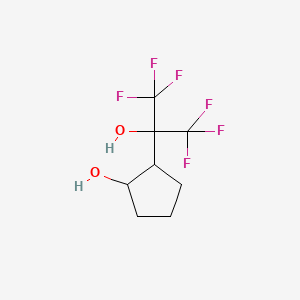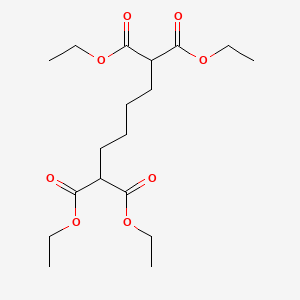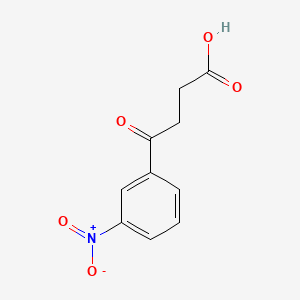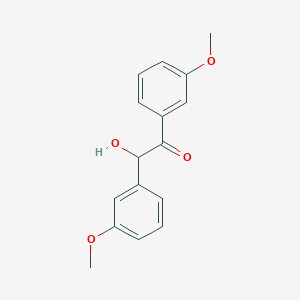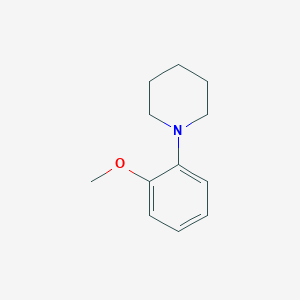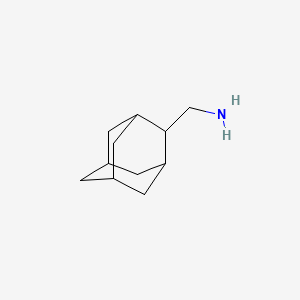
2-Adamantylmethanamine
Overview
Description
2-Adamantylmethanamine, also known as 2-AMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of adamantane, a type of hydrocarbon that is commonly used in the synthesis of various drugs and materials. 2-AMA is an important compound due to its unique chemical properties, which make it a valuable tool for studying biological systems and developing new therapeutic agents.
Scientific Research Applications
Mechanochemical Transduction in Polymers : The incorporation of adamantyl units, such as bis(adamantyl)-1,2-dioxetane, into polymers has been demonstrated to enable mechanically induced chemiluminescence, providing a synthetic system capable of converting mechanical force into luminescence. This property has implications for studying the mechanical failure of polymeric materials with high spatial and temporal resolution (Chen et al., 2012).
Gas Transport Properties : Adamantyl moiety-containing aromatic polyamides have been synthesized, showing promising applications in gas separation technologies. These polyamides exhibit selective gas transport properties, which are influenced by the structure of the polymer, demonstrating the role of the adamantyl group in enhancing material performance for applications such as CO2 capture and O2/N2 separation (Bera et al., 2014).
Antiviral Activity : Adamantyl derivatives have been explored for their antiviral properties, particularly against influenza A. Heterocyclic rimantadine analogues with adamantyl groups have shown potent anti-influenza A activity, highlighting the potential of adamantane-based compounds in antiviral drug design (Zoidis et al., 2003).
Drug Design and Stability : The adamantyl group's hydrophobicity and steric bulk have been utilized in drug design to modulate pharmacokinetic properties, increase drug stability, and enhance plasma half-life. Adamantyl-based compounds find applications in treating neurological conditions, as anti-viral agents, and in managing type 2 diabetes (Liu et al., 2011).
Antioxidant and Anti-inflammatory Activities : Adamantane-based ester derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some derivatives exhibit strong activities, suggesting the potential of adamantyl moieties in developing therapeutic agents for oxidative stress and inflammation-related diseases (Kumar et al., 2015).
Mechanism of Action
Target of Action
It is known that similar compounds, such as amantadine, primarily interact with the n-methyl-d-aspartate (nmda) receptors in the central nervous system . The role of these receptors is crucial in regulating synaptic plasticity and memory function.
Mode of Action
The exact mode of action of 2-Adamantylmethanamine is not fully understood. It is suggested that it might interact with its targets in a way similar to other adamantane derivatives. For instance, Amantadine, an adamantane derivative, is known to block the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation .
Biochemical Pathways
For example, they can affect dopamine neurotransmission , which plays a significant role in reward, motivation, memory, and motor control.
Pharmacokinetics
The reduction of unsaturated nitriles containing the 2-adamantyl fragment has been studied, and it was found that the double bond and nitrile group were simultaneously reduced .
Result of Action
The potential pharmacological activity of the synthesized compounds shows that they can have antiviral, analgesic, and antidiabetic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of bulky substituents in the substrate in the α-position to the adamantyl fragment and hydroxy groups significantly retards the process, and the 80–90% yield of the corresponding products is achieved only when the temperature is raised to 65 °C .
properties
IUPAC Name |
2-adamantylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZRVWVFJSCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307623 | |
| Record name | 2-adamantylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42067-67-4 | |
| Record name | NSC193494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-adamantylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (adamantan-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



